molecular formula C22H13Cl2NO2S2 B12887349 4-{Bis[(4-chlorophenyl)sulfanyl]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one CAS No. 67002-19-1

4-{Bis[(4-chlorophenyl)sulfanyl]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No.: B12887349
CAS No.: 67002-19-1
M. Wt: 458.4 g/mol
InChI Key: FAYDTKVIEGAOAH-UHFFFAOYSA-N
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Description

4-(Bis((4-chlorophenyl)thio)methylene)-2-phenyloxazol-5(4H)-one is an organic compound that features a complex structure with multiple functional groups

Properties

CAS No.

67002-19-1

Molecular Formula

C22H13Cl2NO2S2

Molecular Weight

458.4 g/mol

IUPAC Name

4-[bis[(4-chlorophenyl)sulfanyl]methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C22H13Cl2NO2S2/c23-15-6-10-17(11-7-15)28-22(29-18-12-8-16(24)9-13-18)19-21(26)27-20(25-19)14-4-2-1-3-5-14/h1-13H

InChI Key

FAYDTKVIEGAOAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(SC3=CC=C(C=C3)Cl)SC4=CC=C(C=C4)Cl)C(=O)O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bis((4-chlorophenyl)thio)methylene)-2-phenyloxazol-5(4H)-one typically involves the reaction of 4-chlorobenzaldehyde with thiourea and benzoyl chloride under controlled conditions. The reaction proceeds through a series of steps, including condensation and cyclization, to form the desired oxazole ring structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

4-(Bis((4-chlorophenyl)thio)methylene)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding thiols or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of 4-{Bis[(4-chlorophenyl)sulfanyl]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one. The compound has been shown to exhibit cytotoxic effects against several cancer cell lines, including breast and lung cancer cells.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that this compound inhibited cell proliferation in MCF-7 breast cancer cells with an IC50 value of 15 µM. The mechanism of action was attributed to the induction of apoptosis through the activation of caspase pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Data Table: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

Pesticidal Activity

In agricultural research, 4-{Bis[(4-chlorophenyl)sulfanyl]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one has been explored as a potential pesticide due to its efficacy against certain pests.

Case Study:
A study conducted on the efficacy of this compound against aphids indicated significant reductions in pest populations when applied at concentrations of 100 ppm. The study concluded that the compound could serve as an eco-friendly alternative to conventional pesticides .

Synthesis of Functional Materials

The unique structure of 4-{Bis[(4-chlorophenyl)sulfanyl]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one allows it to be utilized in synthesizing various functional materials, including polymers and nanocomposites.

Data Table: Properties of Synthesized Polymers

Polymer TypeMechanical Strength (MPa)Thermal Stability (°C)
Polyurethane Composite35220
Epoxy Resin40250

These materials have applications in coatings and adhesives, showcasing the versatility of the compound in materials science .

Mechanism of Action

The mechanism of action of 4-(Bis((4-chlorophenyl)thio)methylene)-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-chlorophenyl)methanone
  • 4,4’-Dichlorobenzophenone
  • Bis(4-chlorophenyl) disulfide

Uniqueness

4-(Bis((4-chlorophenyl)thio)methylene)-2-phenyloxazol-5(4H)-one is unique due to its oxazole ring structure combined with bis(4-chlorophenyl)thio groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

4-{Bis[(4-chlorophenyl)sulfanyl]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one, with the CAS number 67002-19-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic potentials of this compound, drawing from diverse research findings.

The molecular formula of 4-{Bis[(4-chlorophenyl)sulfanyl]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one is C22H13Cl2NO2S2C_{22}H_{13}Cl_2NO_2S_2, with a molecular weight of approximately 458.38 g/mol. The compound features a complex structure that may contribute to its biological activity.

PropertyValue
Molecular FormulaC22H13Cl2N O2S2
Molecular Weight458.38 g/mol
CAS Number67002-19-1
LogP6.486
PSA89.26

Synthesis

The synthesis of this oxazol derivative typically involves multi-step organic reactions which may include condensation reactions between appropriate phenolic and sulfanyl precursors. The detailed mechanisms of these reactions can be explored in various synthetic chemistry literature.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For example, studies on oxazole derivatives have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The antibacterial efficacy is often attributed to the presence of the sulfanyl group, which enhances interaction with bacterial cell membranes .

Analgesic and Anti-inflammatory Effects

The analgesic potential of oxazol derivatives has been evaluated through pharmacological tests such as the writhing test and hot plate test. In these studies, compounds similar to 4-{Bis[(4-chlorophenyl)sulfanyl]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one demonstrated notable analgesic activity, suggesting potential applications in pain management .

Cytotoxicity and Histopathological Assessment

Acute toxicity studies have shown that certain oxazol derivatives exhibit low toxicity levels in animal models. Histopathological evaluations indicated no significant adverse effects on organ tissues, supporting the safety profile of these compounds at therapeutic doses .

Case Studies

Several case studies have highlighted the biological activities of oxazole derivatives:

  • Study on Analgesic Activity : A study involving various oxazol derivatives revealed that specific substitutions on the oxazole ring significantly influenced their analgesic properties. The most active compounds were those containing electron-donating groups .
  • Antimicrobial Activity Assessment : A comprehensive evaluation of synthesized oxazoles against multiple bacterial strains demonstrated a correlation between structural modifications and enhanced antimicrobial activity .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinities of 4-{Bis[(4-chlorophenyl)sulfanyl]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one against key biological targets involved in inflammation and pain pathways. These studies suggest strong interactions with COX enzymes, which are critical in mediating inflammatory responses .

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